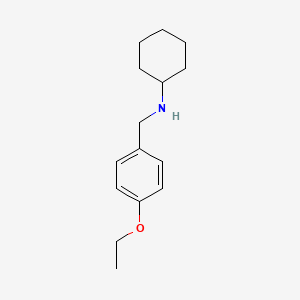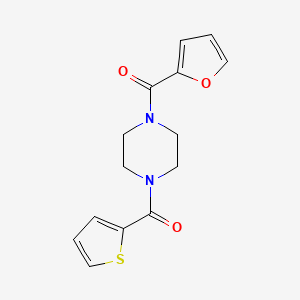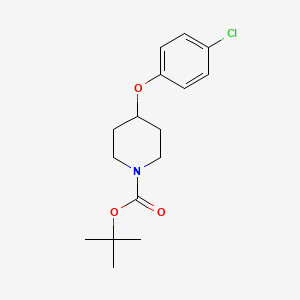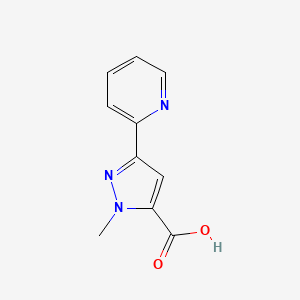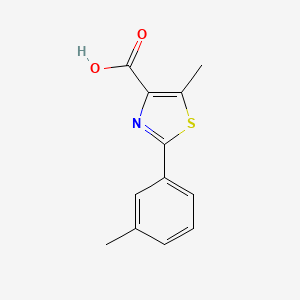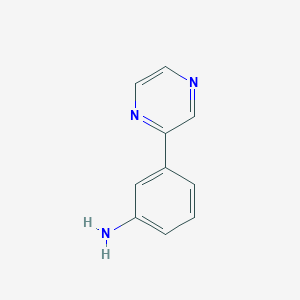
3-(Pyrazin-2-yl)aniline
Übersicht
Beschreibung
“3-(Pyrazin-2-yl)aniline” is a chemical compound with the molecular formula C10H9N3O . It is also known as “3-(pyrazin-2-yloxy)aniline” and has a molecular weight of 187.2 . It is a solid substance .
Synthesis Analysis
The synthesis of “this compound” related compounds has been reported in several studies . For instance, one study reported a catalyst-free synthesis of N-pyridin-2-yl and N-quinolin-2-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols . Another study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9N3O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a predicted melting point of 122.63°C and a predicted boiling point of approximately 351.3°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Photophysics and Electroluminescence
3-(Pyrazin-2-yl)aniline derivatives have been utilized in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit strong emission across the visible spectrum and have applications in organic light-emitting diodes (OLEDs) due to their high quantum efficiency and long emission lifetimes (Vezzu et al., 2010).
Synthesis and Antimicrobial Activity
A class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, derived from this compound, has been synthesized and shown to exhibit significant antibacterial and antifungal activities. Some of these compounds also demonstrated potential as fluorescence probes for biological imaging (Banoji et al., 2022).
Chemosensors for Metal Ions
Compounds based on this compound have been synthesized as efficient chemosensors, particularly for aluminum ions (Al3+). These chemosensors show high selectivity and sensitivity and have been applied in the detection of Al3+ ions in living cells using fluorescence microscopy techniques (Shree et al., 2019).
Organic Synthesis and Heterocyclic Chemistry
This compound derivatives have been utilized in various organic synthetic pathways, such as the intramolecular Diels-Alder reaction of 2(1H)-pyrazinones. These reactions lead to the formation of complex heterocyclic structures, contributing significantly to the field of heterocyclic chemistry (Tahri et al., 1999).
Safety and Hazards
Zukünftige Richtungen
Research on “3-(Pyrazin-2-yl)aniline” and related compounds is ongoing. For instance, one study designed and synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-tubercular activity . Another study reported the synthesis of a potentially useful bicyclo [1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo [1.1.1]pentane-1-carboxylic acid . These studies suggest potential future directions for the development of new drugs and therapeutic agents.
Eigenschaften
IUPAC Name |
3-pyrazin-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKQOESVNLGISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid](/img/structure/B3126340.png)
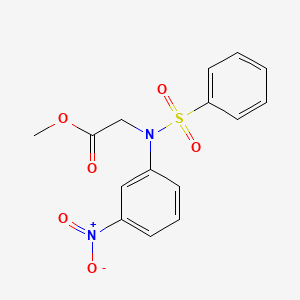
![2-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3126349.png)
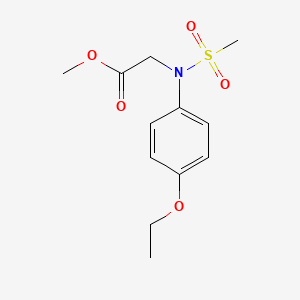
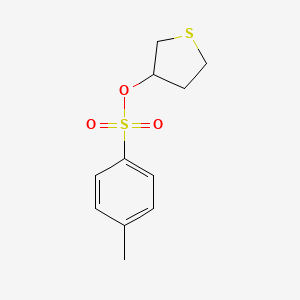
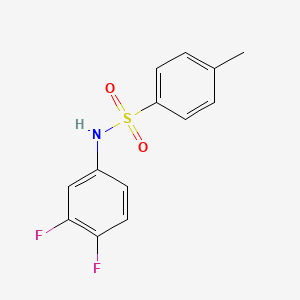
![N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide](/img/structure/B3126377.png)
acetate](/img/structure/B3126383.png)
